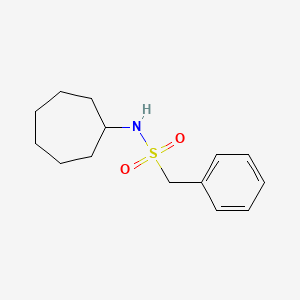

![molecular formula C20H26N4O B5502888 N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)

N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide involves multiple steps starting from basic piperidine and imidazole frameworks. An efficient approach includes Dieckmann cyclization and condensation reactions for constructing the piperidine and imidazolone frameworks respectively. For example, compounds with similar structures have been synthesized through various organic reactions, showcasing the chemical versatility and structural adaptability of such compounds (De Risi et al., 2001).

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated the design, synthesis, and evaluation of imidazo[1,2-a]pyridine-3-carboxamide derivatives and related compounds for their antimicrobial activities. For instance, novel imidazo[1,2-a]pyridine-3-carboxamides bearing different linkers showed considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. Such compounds, including 2,6-dimethyl-N-[2-(phenylamino)ethyl] IPAs, have shown promising results with MIC values ranging from 0.041-2.64 μM against these strains, indicating their potential as therapeutic agents against tuberculosis (Lv et al., 2017).

Anticancer Research

In the context of anticancer research, compounds structurally related to N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide have been evaluated for their potential as anticancer agents. The study on novel anaplastic lymphoma kinase inhibitors highlights the pharmacokinetics and enzymatic hydrolysis of such compounds, indicating their relevance in the development of cancer treatments. Derivatives with increased stability in plasma have been identified, although there's a noted trade-off between stability and potency against the targeted enzyme (Teffera et al., 2013).

Corrosion Inhibition

Further, these derivatives have been explored for their corrosion inhibition properties. Electrochemical, thermodynamic, and quantum chemical studies on benzimidazole derivatives, including those structurally related to the chemical , have demonstrated their effectiveness as corrosion inhibitors for N80 steel in hydrochloric acid. These studies reveal how the molecular structure impacts their inhibitory efficiency, providing insights into their potential industrial applications (Yadav et al., 2016).

Enzyme Inhibition

Regarding enzyme inhibition, specific derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The structure-activity relationship studies identified compounds with significant inhibitory effects, offering a basis for the development of antidementia agents. The enhancement of activity through modifications at the benzamide nitrogen atom underscores the chemical's utility in designing therapeutics for neurological conditions (Sugimoto et al., 1990).

Propriétés

IUPAC Name |

N-benzyl-4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c25-20(22-14-16-4-2-1-3-5-16)23-11-8-18(9-12-23)19-21-10-13-24(19)15-17-6-7-17/h1-5,10,13,17-18H,6-9,11-12,14-15H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVMHXHDYLACBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CN=C2C3CCN(CC3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)

![4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5502814.png)

![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)

![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)

![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)

![6-methoxy-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzofuran-2-carboxamide](/img/structure/B5502852.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5502855.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B5502872.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)